molecular formula C16H17Cl2NO3 B11082157 N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B11082157
M. Wt: 342.2 g/mol
InChI Key: XADDEUNOKRZRLW-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a dichlorophenyl group and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2,4-dichloroaniline with a suitable spirocyclic ketone under acidic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as acylation, to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4

Mechanism of Action

The mechanism by which N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its potential anticonvulsant activity may involve binding to neuronal voltage-sensitive sodium channels, thereby affecting neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C16H17Cl2NO3

Molecular Weight

342.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C16H17Cl2NO3/c17-10-4-5-13(12(18)8-10)19-15(21)11-9-14(20)22-16(11)6-2-1-3-7-16/h4-5,8,11H,1-3,6-7,9H2,(H,19,21)

InChI Key

XADDEUNOKRZRLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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